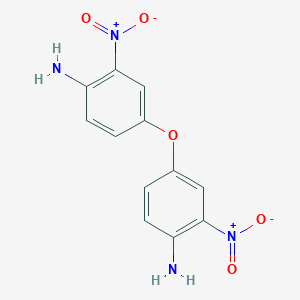

4-(4-Amino-3-nitrophenoxy)-2-nitroaniline

Description

4-(4-Amino-3-nitrophenoxy)-2-nitroaniline is a nitroaromatic compound characterized by two nitro groups and an amino group arranged in a para-aminophenoxy-substituted aniline framework. Its molecular structure features a central benzene ring with a nitro group at position 2 and a phenoxy group at position 4, which itself is substituted with an amino group at position 4 and a nitro group at position 3 (compound #4 in ). This compound has been investigated for its biological activity, particularly in antiproliferation studies against non-small cell lung cancer (NSCLC) cells, where it demonstrated significant inhibitory effects at concentrations ≥5 μM .

Properties

IUPAC Name |

4-(4-amino-3-nitrophenoxy)-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O5/c13-9-3-1-7(5-11(9)15(17)18)21-8-2-4-10(14)12(6-8)16(19)20/h1-6H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUDSFHDZIXLGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=C(C=C2)N)[N+](=O)[O-])[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299858 | |

| Record name | 4,4'-oxybis(2-nitroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3273-78-7 | |

| Record name | MLS002920192 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-oxybis(2-nitroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-3-nitrophenoxy)-2-nitroaniline typically involves multi-step organic reactions. One common method starts with the nitration of 4-aminophenol to produce 4-amino-3-nitrophenol. This intermediate is then subjected to further nitration and coupling reactions to introduce the second nitro group and form the final product.

-

Nitration of 4-Aminophenol

Reactants: 4-Aminophenol, Nitric acid, Sulfuric acid

Conditions: The reaction is carried out at low temperatures to control the nitration process and avoid over-nitration.

Product: 4-Amino-3-nitrophenol

-

Coupling Reaction

Reactants: 4-Amino-3-nitrophenol, 2-Nitroaniline, Coupling agent (e.g., EDCI, DCC)

Conditions: The reaction is typically performed in an organic solvent such as dichloromethane or acetonitrile, under mild heating.

Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated control systems for precise temperature and reagent addition, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Potassium permanganate, Hydrogen peroxide

Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

Products: Oxidized derivatives, potentially forming quinones or other oxidized aromatic compounds.

-

Reduction

Reagents: Sodium borohydride, Hydrogen gas with a palladium catalyst

Conditions: Reduction reactions are often performed under mild conditions to selectively reduce nitro groups to amino groups.

Products: Amino derivatives, such as 4-(4-Amino-3-aminophenoxy)-2-aminophenol.

-

Substitution

Reagents: Halogenating agents (e.g., Chlorine, Bromine), Nucleophiles (e.g., Sodium methoxide)

Conditions: Substitution reactions can be carried out in polar solvents at varying temperatures depending on the reactivity of the substituents.

Products: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Amino-3-nitrophenoxy)-2-nitroaniline is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of dyes, pigments, and polymers.

Biology and Medicine

In biological and medical research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its nitro and amino groups are key functionalities in the design of pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals. It can be incorporated into materials with specific optical or electronic properties, making it useful in the manufacture of sensors, electronic devices, and advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-Amino-3-nitrophenoxy)-2-nitroaniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitro groups can undergo reduction to form reactive intermediates, which can further interact with cellular components.

Comparison with Similar Compounds

Key Observations :

- The position and nature of substituents (e.g., methoxy, acetamido, hydroxyl) influence electronic properties and biological interactions.

- Chloronitroanilines (e.g., 2C4NA) exhibit higher cytotoxicity compared to nitro-phenoxy analogs, likely due to enhanced electrophilicity from chlorine .

Key Observations :

- Suzuki coupling () and Ullmann-type reactions () are common for aryloxy substitutions.

- High yields (>80%) are achievable for piperazinyl derivatives due to optimized nucleophilic conditions .

Physicochemical and Ionization Properties

Key Observations :

Biological Activity

4-(4-Amino-3-nitrophenoxy)-2-nitroaniline, also known as a nitrophenol derivative, has garnered significant attention in pharmaceutical research due to its potential biological activities. This compound exhibits properties that may be beneficial in various therapeutic contexts, including antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of multiple functional groups that contribute to its reactivity and biological activity. The compound features:

- Amino group : Contributes to hydrogen bonding and reactivity.

- Nitro groups : Implicated in various biological interactions and mechanisms of action.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, leading to various pharmacological effects. The mechanisms include:

- Inhibition of Enzymatic Activity : The nitro groups can undergo bioreduction, leading to reactive intermediates that inhibit specific enzymes involved in cellular processes.

- Induction of Apoptosis : Studies indicate that this compound may induce apoptosis in cancer cells, a critical mechanism for cancer treatment.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of this compound. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting a promising role in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Anticancer Activity

The compound has shown significant cytotoxic effects against various cancer cell lines. Notably, it was tested against the MDA-MB-231 breast cancer cell line and exhibited an IC50 value comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|

| MDA-MB-231 | 0.5 | 78.75 times more potent |

| HT-29 | 0.8 | 50.8 times more active |

Case Studies

- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of this compound on MDA-MB-231 cells using flow cytometry and Hoechst staining. Results indicated that the compound effectively induced apoptosis, highlighting its potential as an anticancer agent .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against various pathogens. The results confirmed its effectiveness, particularly against Gram-positive bacteria .

Safety and Toxicology

While the biological activities are promising, understanding the safety profile is crucial. Preliminary toxicity studies suggest that at therapeutic doses, this compound exhibits low toxicity towards healthy cells, indicating a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.